molecular formula C12H16FNO4S2 B6645699 4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride

4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride

Cat. No. B6645699
M. Wt: 321.4 g/mol
InChI Key: URSVMTATCTZSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride, also known as DBSF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBSF is a sulfonamide-based compound that is used in the synthesis of various organic molecules. It has been shown to exhibit significant biological activity and has been used in scientific research for its unique properties.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride is not fully understood. However, it has been shown to inhibit the activity of various enzymes, such as proteases, kinases, and phosphatases. 4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride has also been shown to interact with various cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, which can lead to a reduction in inflammation and cancer cell growth. 4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride has also been shown to interact with various cell signaling pathways, which can lead to a reduction in inflammation and cancer cell growth.

Advantages and Limitations for Lab Experiments

4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride has several advantages for use in lab experiments. It is a highly reactive compound that can be used in the synthesis of various organic molecules. It has also been shown to exhibit significant biological activity, which can be useful in the development of new drugs. However, 4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride in scientific research. One potential direction is the development of new drugs that target specific enzymes and cell signaling pathways. Another potential direction is the use of 4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride in the synthesis of new organic molecules, such as peptides, nucleotides, and carbohydrates. Additionally, further research is needed to fully understand the mechanism of action of 4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride and its potential applications in various fields.

Synthesis Methods

4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride can be synthesized through a multi-step process involving the reaction of 4-(aminosulfonyl)benzenesulfonyl chloride with 2,4-dimethylpyrrolidine. The reaction takes place in the presence of a base and a suitable solvent. The resulting product is then purified through various techniques, such as chromatography, to obtain pure 4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride.

Scientific Research Applications

4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride has been extensively used in scientific research for its unique properties. It has been shown to exhibit significant biological activity, including anti-inflammatory, anti-tumor, and anti-viral properties. 4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride has been used as a reagent in the synthesis of various organic molecules, including peptides, nucleotides, and carbohydrates.

properties

IUPAC Name

4-(2,4-dimethylpyrrolidin-1-yl)sulfonylbenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO4S2/c1-9-7-10(2)14(8-9)20(17,18)12-5-3-11(4-6-12)19(13,15)16/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSVMTATCTZSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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